molecular formula C20H12O3S B329088 2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B329088
M. Wt: 332.4 g/mol
InChI Key: MPEUCZZZRDCYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of indene, furan, and phenylthio groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of 5-(phenylthio)-2-furaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced forms of the indene or furan rings.

    Substitution: Compounds with new functional groups replacing the phenylthio group.

Scientific Research Applications

2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(phenylsulfanyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione
  • 2-{[5-(phenylthio)-2-furyl]methylene}malononitrile

Uniqueness

2-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE stands out due to its unique combination of indene, furan, and phenylthio groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H12O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(5-phenylsulfanylfuran-2-yl)methylidene]indene-1,3-dione

InChI

InChI=1S/C20H12O3S/c21-19-15-8-4-5-9-16(15)20(22)17(19)12-13-10-11-18(23-13)24-14-6-2-1-3-7-14/h1-12H

InChI Key

MPEUCZZZRDCYBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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